1,2-Dihydro-1,4,6-trimethylnaphthalene
CAS No.: 55682-80-9
Cat. No.: VC19591803
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55682-80-9 |
|---|---|
| Molecular Formula | C13H16 |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 1,4,6-trimethyl-1,2-dihydronaphthalene |
| Standard InChI | InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3 |
| Standard InChI Key | HQBMLUDYOSJUOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC=C(C2=C1C=CC(=C2)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1,2-Dihydro-1,4,6-trimethylnaphthalene has the molecular formula C₁₃H₁₆ and a molecular weight of 172.2661 g/mol . Its IUPAC name derives from the naphthalene framework, where one benzene ring is partially saturated (1,2-dihydro), and three methyl groups occupy the 1, 4, and 6 positions (Figure 1). The CAS Registry Number 55682-80-9 uniquely identifies this isomer, distinguishing it from closely related compounds such as 1,2-dihydro-1,1,6-trimethylnaphthalene (CAS 30364-38-6), which features a different methyl substitution pattern .
Table 1: Key Identifiers of 1,2-Dihydro-1,4,6-Trimethylnaphthalene
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ |
| Molecular Weight | 172.2661 g/mol |
| CAS Registry Number | 55682-80-9 |
| IUPAC Name | 1,2-Dihydro-1,4,6-trimethylnaphthalene |
| InChIKey | HQBMLUDYOSJUOR-UHFFFAOYSA-N |
Structural Elucidation
The compound’s structure consists of a naphthalene system with one partially hydrogenated ring (positions 1 and 2), reducing aromaticity and increasing reactivity compared to fully aromatic naphthalenes. Methyl groups at positions 1, 4, and 6 introduce steric effects that influence its conformational stability and intermolecular interactions. X-ray crystallography data are unavailable, but analogous dihydronaphthalenes typically exhibit non-planar geometries due to partial saturation .
Physicochemical Properties
Mass Spectrometry
The electron ionization (EI) mass spectrum of 1,2-dihydro-1,4,6-trimethylnaphthalene, as recorded in the NIST database, shows a molecular ion peak at m/z 172, consistent with its molecular weight (Figure 2) . Fragmentation patterns include losses of methyl radicals (- CH₃, m/z 15) and sequential dehydrogenation, yielding peaks at m/z 157 and 143. These fragments align with the stability of aromatic carbocations formed during ionization.
Table 2: Key Mass Spectral Peaks
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 172 | 100 | Molecular ion [M]⁺ |
| 157 | 45 | [M – CH₃]⁺ |
| 143 | 30 | [M – 2CH₃]⁺ |
Gas Chromatography
Retention indices (RI) for this compound have been determined using polar and non-polar columns. On a Supelcowax polar column, it exhibits a Kovats’ RI of 1809 under temperature-ramped conditions (60°C to 240°C at 3°C/min) . This high RI reflects its moderate volatility and strong interaction with polar stationary phases, likely due to the electron-rich aromatic system.
Synthesis and Purification
Synthetic Pathways
While no direct synthesis reports for 1,2-dihydro-1,4,6-trimethylnaphthalene exist, analogous dihydronaphthalenes are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of fully aromatic precursors . For example, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a structurally similar compound, is produced through bromination of ionene (1,2,3,4-tetramethyl-1,3-cyclohexadiene) followed by dehydrohalogenation (Figure 3) . Adapting this method could involve substituting starting materials to direct methyl groups to the 4-position.
Purification Strategies
Purification of dihydronaphthalenes often involves distillation under reduced pressure and high-performance liquid chromatography (HPLC). For instance, TDN is distilled over sodium to achieve 98% purity, while HPLC separates it from unreacted ionene using non-polar stationary phases . Similar techniques could isolate 1,2-dihydro-1,4,6-trimethylnaphthalene from synthetic mixtures.
Applications and Occurrence
Industrial Relevance
Dihydronaphthalenes serve as intermediates in the synthesis of fragrances, agrochemicals, and pharmaceuticals. Although 1,2-dihydro-1,4,6-trimethylnaphthalene’s specific applications are undocumented, its structural analogs are valued for their aromatic properties. For example, TDN contributes to the "petrol" note in aged Riesling wines .
Natural Occurrence
Stability and Reactivity
Thermal and Oxidative Stability
The partial saturation of the naphthalene ring enhances susceptibility to oxidation compared to fully aromatic systems. Under aerobic conditions, dihydronaphthalenes may autoxidize to form epoxides or quinones. Thermal degradation above 200°C likely induces dehydrogenation, regenerating aromatic naphthalene derivatives .
Reactivity in Substitution Reactions
The methyl groups at positions 1, 4, and 6 direct electrophilic substitution to the remaining aromatic positions (e.g., 5 and 8). Nitration or sulfonation would proceed preferentially at these sites, guided by the electron-donating effects of the methyl substituents.
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